Ethyl acetate-1-13C
Description
Significance of Carbon-13 Isotopic Enrichment in Molecular Probes
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that makes up about 1.1% of all natural carbon. wikipedia.org Enriching molecules with ¹³C is particularly significant for several reasons. Firstly, it allows for the use of ¹³C NMR spectroscopy, a technique that provides detailed structural information about carbon-containing molecules. wikipedia.org Secondly, ¹³C-labeled compounds are invaluable in metabolic research, where they are used as safe, non-radioactive tracers to follow the fate of molecules in biological systems. wikipedia.orgisotope.com This is crucial for understanding metabolic fluxes and disease states. isotope.com The use of ¹³C-enriched compounds, such as those in stable isotope labeling by amino acids in cell culture (SILAC), also enables precise protein quantification. wikipedia.org
Role of Stable Isotope Tracers in Mechanistic and Systems-Level Investigations
Stable isotope tracers are indispensable tools for investigating the intricate workings of biological and chemical systems. maastrichtuniversity.nlnih.gov By introducing a substrate labeled with a stable isotope, such as ¹³C or deuterium (B1214612) (²H), into a system, researchers can trace its journey through various biochemical reactions. nih.govspringernature.com This provides unparalleled insights into the wiring of metabolic pathways, allowing for the qualitative and quantitative analysis of metabolic fluxes. springernature.com For example, stable isotope studies have been instrumental in understanding carbohydrate, fat, and protein metabolism in vivo. maastrichtuniversity.nl Techniques like these are crucial for determining the mechanisms of action of new drugs and understanding the metabolic basis of diseases. prosciento.com
Overview of Hyperpolarization Techniques for Signal Enhancement in Magnetic Resonance
A major limitation of nuclear magnetic resonance (NMR) and its imaging counterpart, magnetic resonance imaging (MRI), is their inherent low sensitivity. nih.govresearchgate.net Hyperpolarization techniques address this by dramatically increasing the nuclear spin polarization of a substance far beyond its thermal equilibrium state, leading to signal enhancements of several orders of magnitude. nih.govwikipedia.org This opens up new possibilities for real-time metabolic imaging and the study of dilute biomolecules. wikipedia.org
Fundamental Principles of Nuclear Spin Hyperpolarization
Nuclear spin hyperpolarization involves artificially increasing the population difference between nuclear spin energy levels. wikipedia.org At thermal equilibrium, the population difference is very small, resulting in a weak NMR signal. nih.gov Hyperpolarization methods manipulate the spin populations to create a highly ordered, low-entropy state, which translates to a much stronger signal. acs.org This enhanced polarization is transient, and the signal decays back to its thermal equilibrium level over time. acs.org
Parahydrogen-Induced Polarization (PHIP) as a Prominent Hyperpolarization Strategy
Parahydrogen-induced polarization (PHIP) is a chemical hyperpolarization technique that utilizes parahydrogen (p-H₂), a spin isomer of hydrogen with antiparallel nuclear spins, as the source of polarization. wikipedia.orgrptu.de The spin order of parahydrogen can be transferred to a substrate molecule, typically through a hydrogenation reaction, resulting in a massive enhancement of the NMR signal. rptu.denih.gov PHIP is a relatively fast and low-cost method compared to other hyperpolarization techniques. nih.gov
A key application of PHIP involves the hydrogenation of an unsaturated precursor molecule to generate a hyperpolarized product. For instance, the hydrogenation of vinyl acetate (B1210297) can produce hyperpolarized ethyl acetate. researchgate.netrsc.org Specifically, using vinyl acetate-1-¹³C as a precursor allows for the creation of hyperpolarized ethyl acetate-1-¹³C. researchgate.net This ¹³C-labeled and hyperpolarized molecule serves as a powerful probe for in vivo metabolic studies. researchgate.net Research has demonstrated significant ¹³C polarization in ethyl acetate through PHIP, which can then be used to produce hyperpolarized acetate, a key metabolite. researchgate.netnih.gov The efficiency of polarization transfer from parahydrogen protons to the ¹³C nucleus can be optimized using techniques like magnetic field cycling. researchgate.netrsc.org
Detailed Research Findings on Ethyl Acetate-1-¹³C
Recent studies have focused on optimizing the production and hyperpolarization of ethyl acetate-1-¹³C for various applications.
| Precursor | Catalyst | Hyperpolarization Method | Achieved ¹³C Polarization in Ethyl Acetate | Reference |
| Vinyl acetate-1-¹³C | Rhodium-based catalyst | PHIP with Magnetic Field Cycling | ~1.8% | researchgate.net |
| Perdeuterated vinyl acetate (natural abundance ¹³C) | Not specified | PHIP with pulsed NMR | ~59.1% | nih.gov |
| Ethyl [1-¹³C]acetate | Not specified | PHIP-SAH with PH-INEPT | 0.19 ± 0.02% | researchgate.net |
| Ethyl [1-¹³C]acetate | Not specified | PHIP-SAH with Magnetic Field Cycling | 0.65 ± 0.05% | researchgate.net |
| Vinyl acetate | TiO₂-supported rhodium nanoparticles | Heterogeneous PHIP with Magnetic Field Cycling | Demonstrated at natural ¹³C abundance | rsc.org |
These findings highlight the potential of hyperpolarized ethyl acetate-1-¹³C and its derivatives as contrast agents for metabolic imaging. The ability to achieve high levels of ¹³C polarization opens the door for real-time tracking of acetate metabolism in vivo. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480447 | |
| Record name | Ethyl acetate-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-59-7 | |
| Record name | Ethyl acetate-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetate-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Isotopic Enrichment of Ethyl Acetate 1 13c for Research Applications
Methodologies for Stereospecific Carbon-13 Labeling at the Carboxyl Position
The introduction of a ¹³C label at a specific position, known as regiospecific labeling, is fundamental to the synthesis of Ethyl acetate-1-13C. For the carboxyl group (C1 position), the primary challenge is to incorporate the ¹³C isotope efficiently and exclusively at this site.
One of the most common and effective methods involves the use of ¹³C-labeled carbon dioxide ([¹³C]CO₂). rsc.org In this approach, an organometallic reagent, typically a Grignard reagent like methylmagnesium iodide, reacts with [¹³C]CO₂. This reaction forms the carboxyl group, with the carbon atom originating from the labeled carbon dioxide. Subsequent hydrolysis of the reaction intermediate yields acetic acid specifically labeled at the carboxyl position (Acetic acid-1-¹³C). rsc.org
Another established method for labeling carboxylic acids involves the use of labeled cyanide, such as potassium [¹³C]cyanide. rsc.org This technique typically involves nucleophilic displacement of a halide by the [¹³C]cyanide ion, followed by hydrolysis of the resulting nitrile group to a carboxylic acid. While versatile, for a two-carbon acid like acetic acid, the [¹³C]CO₂ method is often more direct. rsc.org
These methods provide the crucial building block, Acetic acid-1-¹³C, which is the primary precursor for most Ethyl acetate-1-¹³C synthesis routes. The specificity of these reactions ensures that the ¹³C isotope is not scrambled to other positions in the molecule, which is critical for its intended research applications.
Precursor Synthesis Strategies for this compound Production
The production of Ethyl acetate-1-¹³C relies on robust strategies for synthesizing its key precursors. The most direct pathway is the esterification of ethanol (B145695) with Acetic acid-1-¹³C. However, alternative routes involving other labeled precursors are employed, especially for specialized applications like hyperpolarized magnetic resonance imaging.
A significant precursor strategy involves the synthesis and subsequent hydrogenation of Vinyl acetate-1-¹³C. researchgate.netnih.govnih.gov This pathway is particularly important for producing hyperpolarized Ethyl acetate-1-¹³C, which can be used as a contrast agent to probe metabolic processes in real-time. nih.gov The development of scalable and versatile methods for producing these vinylated ¹³C-labeled compounds is an active area of research. researchgate.netnih.gov
Vinyl acetate-1-¹³C is a critical intermediate for certain applications. Its synthesis is a key step that enables the production of hyperpolarized Ethyl acetate-1-¹³C through a technique known as Parahydrogen Induced Polarization Side Arm Hydrogenation (PHIP-SAH). nih.gov
The synthesis of unlabeled vinyl acetate (B1210297) is typically achieved through two major industrial routes:
Acetylene (B1199291) Route: This process involves the addition of acetic acid to acetylene gas in the presence of a zinc acetate catalyst. chemicalbook.comwikipedia.org
Ethylene Route: A more modern approach involves the reaction of ethylene, acetic acid, and oxygen over a palladium-based catalyst. chemicalbook.comwikipedia.orgrsc.org
To produce Vinyl acetate-1-¹³C, these established routes are adapted using Acetic acid-1-¹³C as the starting material. Research has focused on developing efficient and scalable laboratory methods to produce these labeled vinyl precursors. nih.govnih.gov Isotope labeling experiments have provided insight into the reaction mechanisms, for instance, showing that in the acetoxylation of acetylene, the acetate group comes directly from the catalyst surface rather than the gas-phase acetic acid. rsc.org
The utility of Ethyl acetate-1-¹³C is highly dependent on its isotopic purity and enrichment level.
Isotopic Enrichment: This term refers to the mole fraction of the specific isotope (¹³C) at the labeled position, expressed as a percentage. isotope.com For example, an enrichment of 99 atom % ¹³C means that in 99% of the molecules, the carboxyl carbon is a ¹³C atom. sigmaaldrich.com High enrichment is crucial for maximizing the signal in analytical techniques like NMR spectroscopy and mass spectrometry, allowing for clear detection of the labeled molecule and its metabolic products. nih.gov
Isotopic Purity: This relates to the absence of the label at unintended positions within the molecule. The synthetic routes must be highly specific to prevent isotopic scrambling.
Commercial suppliers of Ethyl acetate-1-¹³C typically offer high isotopic enrichment levels, often 99%. sigmaaldrich.comisotope.com The enrichment of the final product is directly determined by the enrichment of the starting ¹³C-labeled precursor, such as [¹³C]CO₂ or Acetic acid-1-¹³C. rsc.org While high enrichment is often desired, some applications, such as those involving biosynthetically directed fractional labeling, may use lower enrichment levels (e.g., 10-20%) as a more cost-effective strategy. nih.gov However, for advanced applications like hyperpolarization, achieving the highest possible enrichment is a key goal to enhance signal strength. nih.gov
Optimization of Synthetic Pathways for Scalability and Yield
Optimizing the synthesis of Ethyl acetate-1-¹³C is essential for improving yield, reducing costs, and ensuring the process is scalable for larger production. The most common synthetic route is the Fischer esterification of Acetic acid-1-¹³C with ethanol, catalyzed by a strong acid like sulfuric acid. alfa-chemistry.commdpi.com
Systematic studies have identified several key parameters that control the productivity and purity of the final product. hillpublisher.com Optimization of this process involves fine-tuning these variables.
Key Optimization Parameters for Fischer Esterification
| Parameter | Optimal Condition/Finding | Impact on Synthesis | Source |
|---|---|---|---|
| Reactant Molar Ratio | An ethanol to acetic acid molar ratio of 5:1 can achieve a conversion of 89.35%. | Affects reaction equilibrium and conversion rate. | dergipark.org.tr |
| Catalyst Dosage | A catalyst (sulfuric acid) amount of 1-5mL can result in yields of ~71%. | Catalyzes the reaction to increase its rate. | hillpublisher.comdergipark.org.tr |
| Reaction Temperature | 80-85°C is considered optimal for the esterification reaction. | Controls reaction rate and minimizes side reactions. | hillpublisher.comdergipark.org.tr |
| Water Removal | Continuous removal of water (a byproduct) shifts the equilibrium towards product formation. | Drives the reversible reaction to completion, increasing yield. | google.com |
| Feed Rate | A controlled reactant addition rate of 1-3 drops per second can lead to high conversion. | Manages reaction exothermicity and ensures efficient mixing. | hillpublisher.com |
For syntheses that proceed via the Vinyl acetate-1-¹³C precursor, scalability is a primary concern. Research efforts have been directed at developing robust and versatile methodologies that can be scaled up to produce the quantities of labeled precursor needed for applications like hyperpolarization studies. researchgate.netnih.gov Manufacturers of stable isotopes continuously work to optimize their synthetic processes to ensure a consistent supply of high-purity, highly enriched compounds for the research community. ckisotopes.comeurisotop.com
Advanced Hyperpolarization Methodologies for Ethyl Acetate 1 13c
Principles of Parahydrogen-Induced Polarization (PHIP) Applied to Ethyl Acetate-1-13C
The PHIP process for this compound begins with the pairwise catalytic hydrogenation of an unsaturated precursor, vinyl acetate-1-13C, using parahydrogen (p-H2). researchgate.net In the resulting this compound molecule, the two protons originating from the p-H2 molecule become magnetically inequivalent. nih.gov This magnetic inequivalence is crucial for the generation of hyperpolarization. The polarization from these nascent protons is subsequently transferred to the target 13C nucleus, which is three and four chemical bonds away, through scalar couplings (3JH-13C and 4JH-13C). nih.gov
Parahydrogen is the nuclear spin isomer of dihydrogen (H2) where the two proton spins are anti-parallel, resulting in a total nuclear spin of I=0, known as the singlet state. unito.it During the hydrogenation of vinyl acetate-1-13C, the two hydrogen atoms are added across the double bond. unito.it In the newly formed this compound molecule, if the two nascent protons are in a magnetically equivalent environment, the singlet spin order is preserved and no NMR signal is observable. However, the molecular structure of ethyl acetate (B1210297) ensures they are magnetically inequivalent. nih.gov
This inequivalence breaks the symmetry of the spin system, inducing a mixing of the singlet (S) state with the triplet (T) states (where the proton spins are parallel). nih.gov Efficient polarization transfer from the parahydrogen protons to the 13C nucleus depends on the coupling asymmetry of these two protons with the 13C nucleus. unito.itunito.it Techniques like magnetic field cycling (MFC) are employed to manipulate the spin states. researchgate.net By moving the sample through different magnetic fields, typically from the Earth's field to a very low field and back, the energy levels of the spin states are altered, facilitating the conversion of the singlet spin order into observable 13C magnetization. nih.govunito.it
The protons delivered from the parahydrogen molecule, referred to as nascent protons, are the initial carriers of the hyperpolarization. nih.gov In the PHIP-SAH technique, this polarization must be efficiently relayed to the target 13C nucleus. nih.gov The rationale for transferring the polarization to the 13C nucleus is its significantly longer spin-lattice relaxation time (T1), which can be on the order of a minute or more, compared to just a few seconds for protons. researchgate.net This extended lifetime of the hyperpolarized state is critical for subsequent applications like in vivo imaging.
The efficiency of this transfer is a key parameter. Studies have shown that the polarization transfer from the nascent protons to the 1-13C position in ethyl acetate can be highly efficient, reaching approximately 50%. nih.gov The final 13C polarization is directly proportional to the initial polarization of the nascent protons. For instance, using 50% parahydrogen, nascent proton polarization (%PH) of ~3.3% and carbon-13 polarization (%P13C) of ~1.8% have been achieved in ethyl acetate. nih.gov It is projected that using nearly 100% parahydrogen could increase the 13C polarization to levels between 20–50%. nih.gov Various methods, including magnetic field cycling and radiofrequency (RF) pulse sequences like PH-INEPT, are used to facilitate this crucial transfer step. researchgate.netnih.gov
Homogeneous Catalysis for PHIP of this compound Precursors
Homogeneous catalysts, which are soluble in the reaction medium, are widely used for PHIP experiments due to their high activity and selectivity. researchgate.net The precursor for producing hyperpolarized this compound is typically vinyl [1-13C]acetate. researchgate.net The hydrogenation reaction is carried out in a suitable solvent, and the catalyst facilitates the addition of parahydrogen across the vinyl group's double bond. researchgate.net
The choice of catalyst is critical for efficient hydrogenation and subsequent hyperpolarization. Rhodium-based complexes are commonly employed for the PHIP of ethyl acetate precursors. researchgate.netunito.it A frequently used catalyst is [Rh(dppb)(NBD)]BF4, where dppb is 1,4-bis(diphenylphosphino)butane (B1266417) and NBD is norbornadiene. researchgate.net This type of catalyst has proven effective for the homogeneous hydrogenation of vinyl acetate. researchgate.net
For applications that require an aqueous solution of the hyperpolarized product, water-soluble catalysts are necessary. researchgate.net Research has demonstrated that ethyl acetate can be hyperpolarized in an aqueous phase using a water-soluble rhodium catalyst, achieving a 13C polarization of 2.1%. researchgate.netnih.gov The design of the ligand coordinated to the metal center plays a significant role in the catalyst's performance, influencing both the reaction rate and the stability of the catalytic system.
| Compound | Catalyst System | Solvent | 13C Polarization (%P13C) | Parahydrogen Enrichment |
|---|---|---|---|---|
| Ethyl [1-13C]acetate | Rh-based complex | CD3OD | 1.8% | 50% p-H2 |
| Ethyl [1-13C]acetate | Water-soluble Rh catalyst | Aqueous | 2.1% | Not Specified |
Data sourced from multiple studies. nih.govresearchgate.netnih.gov
Selectivity is another crucial aspect. The catalyst should selectively promote the hydrogenation of the vinyl group of the precursor without causing undesired side reactions, such as ester hydrolysis or other molecular rearrangements. For instance, in the hydrogenation of acetic acid, temperature can affect the selectivity between ethanol (B145695) and ethyl acetate formation, indicating that reaction rates for different pathways are temperature-sensitive. oaji.net In the context of PHIP, high selectivity ensures that the desired hyperpolarized product, this compound, is the major component, maximizing the usable hyperpolarized signal.
Heterogeneous Catalysis in Parahydrogen-Induced Polarization
A significant challenge in applying hyperpolarized molecules generated via homogeneous catalysis is the presence of the catalyst in the final solution. chemrxiv.orgrsc.org Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid solution), offer a straightforward solution as they can be easily removed by simple filtration. nih.govresearchgate.net This is particularly important for potential biomedical applications.
The production of 13C-hyperpolarized ethyl acetate has been successfully demonstrated using heterogeneously catalyzed hydrogenation of vinyl acetate over TiO2-supported rhodium nanoparticles. nih.govresearchgate.netresearchgate.net This approach has proven effective even at the natural abundance of the 13C isotope (~1.1%). nih.govresearchgate.net Following the hydrogenation, magnetic field cycling is used to transfer the polarization to the 13C nucleus. nih.gov
While promising, the polarization enhancements achieved with heterogeneous catalysts have generally been lower than those obtained with homogeneous systems. nih.gov For example, a 13C signal enhancement of approximately 44-fold was reported for ethyl [1-13C]acetate using a Rh/TiO2 catalyst, which is significantly lower than the ~2200-fold enhancement achieved with a comparable homogeneous catalyst. nih.gov The highest 13C polarization achieved for ethyl acetate in CD3OD using a Rh/TiO2 catalyst was 0.10 ± 0.03%. nih.gov Further optimization of heterogeneous catalysts is required to improve polarization levels and reaction yields to match the performance of their homogeneous counterparts. nih.gov
| Catalyst | Solvent | 1H Polarization (%P1H) | 13C Polarization (%P13C) | 13C Signal Enhancement (ε13C) |
|---|---|---|---|---|
| 0.97 wt. % Rh/TiO2 | Methanol-d4 | 0.5 ± 0.2% | 0.09 ± 0.03% | ~124 |
| 0.97 wt. % Rh/TiO2 | D2O | 0.12 ± 0.04% | Not Reported | Not Reported |
| 23.2 wt% Rh/TiO2 | Methanol-d4 | Not Reported | ~0.035% | ~44 |
Data compiled from studies on heterogeneous PHIP of ethyl acetate. nih.govnih.gov
Development of Supported Metal Catalysts (e.g., Rh/TiO2) for Aqueous Systems
A significant development in the production of hyperpolarized this compound has been the design and application of supported metal catalysts for aqueous phase heterogeneous hydrogenation. scispace.com Specifically, a Rhodium on Titanium Dioxide (Rh/TiO2) catalyst has been successfully designed, characterized, and tested for the aqueous phase hydrogenation of vinyl acetate with parahydrogen to produce 13C-hyperpolarized ethyl acetate. scispace.com This approach is particularly noteworthy as it opens up possibilities for producing catalyst-free aqueous solutions of hyperpolarized contrast agents. scispace.com
The Rh/TiO2 catalyst with a high metal loading of 23.2 wt% has been shown to produce strongly hyperpolarized 13C-enriched this compound. scispace.com The choice of titania-supported rhodium catalysts is based on their demonstrated effectiveness for heterogeneous parahydrogen-induced polarization (PHIP) in both liquid and gas phases. nih.gov The use of a high rhodium loading was intended to compensate for the expected lower catalytic activity for vinyl acetate hydrogenation in an aqueous medium compared to organic solvents. scispace.com This development represents the first observation of 13C PHIP-hyperpolarized products over a supported metal catalyst in an aqueous medium. scispace.com
Catalyst Performance and Recyclability
The performance of the Rh/TiO2 catalyst is a critical factor in the efficient production of hyperpolarized this compound. Catalysts with higher metal loading generally lead to greater chemical conversion of the reactant; however, this can sometimes result in lower polarization levels. nih.gov In one study, the use of a 23.2 wt% Rh/TiO2 catalyst in methanol-d4 (B120146) demonstrated efficient hydrogenation. researchgate.net
A key advantage of using a heterogeneous catalyst like Rh/TiO2 is the ease of separation from the hyperpolarized liquid product. nih.govresearchgate.net This simplifies the purification process, which is crucial for biomedical applications. The catalyst can potentially be filtered out, for instance, if the average bead size is reduced to 0.1 mm in diameter. scispace.com This easy separation is a significant step towards producing pure, catalyst-free aqueous solutions of hyperpolarized biomolecules. scispace.com
Techniques for 1H to 13C Polarization Transfer in this compound
Once the parahydrogen-derived hyperpolarization is established on the protons of ethyl acetate, it must be efficiently transferred to the 13C nucleus. Several techniques have been developed and optimized for this crucial step.
Magnetic Field Cycling (MFC) Methods
Magnetic Field Cycling (MFC) is a widely used and effective method for transferring polarization from protons to the 13C nucleus in this compound. nih.govresearchgate.net This technique involves shuttling the sample through varying magnetic fields to facilitate the polarization transfer. unito.itnih.gov The process typically involves a fast, non-adiabatic passage from the Earth's magnetic field to a near-zero field, followed by a slow, adiabatic passage back to the Earth's field. unito.it The application of a low magnetic field cycle immediately after the parahydrogenation reaction has been shown to yield an efficient polarization transfer to the 13C longitudinal magnetization of the carboxylate group. unito.itunito.it
The efficiency of MFC is dependent on the magnetic field strength inside the shield. nih.gov For instance, experiments have been conducted using MFC with a 400 nT magnetic field in the shield. nih.gov The use of concentric μ-metal cylinders to shield the laboratory's magnetic field is a common practice in these experiments. nih.gov
Pulse Sequences for Efficient Polarization Transfer (e.g., PH-INEPT-PLUS)
In addition to MFC, radio-frequency (RF) pulse sequences offer an alternative approach for 1H to 13C polarization transfer. nih.govnih.gov One such sequence is the Parahydrogen-INEPT-PLUS (PH-INEPT-PLUS). researchgate.net This method has the advantage of being implemented directly within an NMR or MRI instrument, thus avoiding the need for sample shuttling required by MFC. nih.govresearchgate.net
The PH-INEPT-PLUS sequence has been specifically applied for polarization transfer in experiments with ethyl [1-¹³C]acetate. researchgate.net The efficiency of this sequence is a function of specific delay times, denoted as τ1 and τ2, which can be optimized through numerical simulations. researchgate.net For ethyl [1-¹³C]acetate, delay values of τ1 = 0.057 s and τ2 = 0.284 s have been used for polarization transfer. researchgate.net
Analysis of Transfer Efficiency and Damping Factors
The efficiency of polarization transfer from the nascent parahydrogen protons to the 1-13C nucleus is a critical parameter. Studies have shown a polarization transfer efficiency of approximately 50% for this compound. nih.govnih.gov This is in quantitative agreement with theoretical simulations for similar spin systems. nih.gov
However, the polarization levels achieved with pulse sequences like PH-INEPT are generally lower than those obtained with MFC. nih.govresearchgate.net For ethyl [1-¹³C]acetate, the 13C polarization was 0.19 ± 0.02% with the PH-INEPT-type sequence, compared to 0.65 ± 0.05% achieved with MFC. nih.govresearchgate.net The resulting 13C polarization using the PH-INEPT+ sequence is approximately 2.5 times lower than that via PH-INEPT, which is consistent with numerical calculations. researchgate.net
Several factors can contribute to the damping of hyperpolarization. These include polarization losses due to spin relaxation and a lower percentage of pairwise parahydrogen addition on supported metal catalysts compared to homogeneous catalysts. nih.gov
Strategies for Maximizing and Sustaining 13C Hyperpolarization in this compound
Several strategies are being explored to maximize and prolong the 13C hyperpolarization in this compound. One approach is the use of perdeuterated vinyl acetate as a precursor. nih.govresearchgate.net This allows for the creation of hyperpolarized ethyl acetate with close to 60% 1H two-spin order, which can then be transferred to the 13C nucleus with nearly 100% efficiency. nih.govmpg.de This method has resulted in experimentally verified 13C polarization of close to 60%. nih.gov
The use of nearly 100% parahydrogen is another key strategy. nih.govnih.gov It is projected that this could significantly boost the resulting 13C polarization. nih.govnih.gov If approximately 100% para-H2 were used, the effective proton and 13C polarization would be tripled. nih.gov This, combined with improvements in the nascent proton polarization, could potentially enable the production of 13C hyperpolarized contrast agents with 20-50% polarization in seconds. nih.govnih.govresearchgate.net
Further optimization of heterogeneous catalysts is also required to improve the 13C polarization and the reaction yield. nih.gov Additionally, the development of advanced pulse sequences and finely controlled field cycling procedures can lead to higher polarization levels. unito.it
Applications of Hyperpolarized Ethyl Acetate 1 13c in Advanced Magnetic Resonance
Enhanced NMR Spectroscopy for Reaction Mechanism Elucidation
The application of hyperpolarized ethyl acetate-1-13C in nuclear magnetic resonance (NMR) spectroscopy provides a powerful tool for the detailed investigation of reaction mechanisms. The enhanced signal-to-noise ratio enables the tracking of the 13C label through complex chemical transformations, offering insights that are not achievable with conventional NMR methods.
Hyperpolarized this compound is instrumental in elucidating the mechanisms of catalytic hydrogenation. By monitoring the real-time conversion of vinyl acetate-1-13C to this compound, researchers can trace the atomic pathways of the reaction. For instance, studies have successfully utilized parahydrogen-induced polarization to hyperpolarize this compound, allowing for the direct observation of the hydrogenation process. nih.govresearchgate.netresearchgate.netresearchgate.net The hyperpolarized signal allows for the clear identification of the resulting ethyl acetate (B1210297), confirming the addition of hydrogen across the double bond of the vinyl precursor. researchgate.net
Research has demonstrated the feasibility of this approach using heterogeneous catalysts, such as TiO2-supported rhodium nanoparticles. nih.govrsc.orgresearchgate.net In these experiments, the pairwise addition of parahydrogen to vinyl acetate is followed by a magnetic field cycling procedure to transfer the polarization to the 13C nucleus. nih.govrsc.orgresearchgate.netunito.it This enables the real-time monitoring of the formation of hyperpolarized ethyl acetate, providing valuable data on the reaction kinetics and the efficiency of the catalytic system.
Table 1: Experimental Parameters for Catalytic Hydrogenation Studies
| Parameter | Value/Condition | Source(s) |
| Precursor | Vinyl acetate-1-13C | nih.govresearchgate.net |
| Catalyst | Rh/TiO2 | nih.govnih.gov |
| Polarization Method | Parahydrogen-Induced Polarization (PHIP) | nih.govresearchgate.netnih.gov |
| Polarization Transfer | Magnetic Field Cycling | nih.govunito.it |
The high signal intensity of hyperpolarized this compound facilitates detailed investigations of spin-spin coupling networks within the molecule. The J-coupling between the 13C-labeled carbonyl carbon and adjacent protons can be precisely measured, providing structural information and insights into the electronic environment of the nuclei. researchgate.net In the 13C spectrum of hyperpolarized ethyl acetate, the carbonyl signal appears as a doublet due to coupling with the methylene (B1212753) protons. researchgate.netnih.gov The ability to observe these couplings with high resolution in real-time can be used to study subtle changes in molecular conformation and bonding during a reaction.
The real-time nature of hyperpolarized NMR spectroscopy makes it an ideal technique for studying reaction kinetics. The rate of formation of hyperpolarized this compound from its precursor can be monitored with high temporal resolution, allowing for the determination of reaction rate constants. nih.gov For example, the kinetics of vinyl acetate hydrogenation have been investigated by tracking the build-up of the hyperpolarized ethyl acetate signal over time. nih.govresearchgate.net This provides a direct measure of the catalytic activity and allows for the optimization of reaction conditions. The ability to perform these kinetic studies in situ and in real-time offers a significant advantage over traditional methods that rely on quenching the reaction at various time points for analysis.
Utilization as a Research Tool for Metabolic Tracing
Hyperpolarized this compound serves as a valuable research tool for tracing metabolic pathways in biological systems. nih.govresearchgate.net Upon introduction into a biological environment, the ester is cleaved to produce hyperpolarized acetate, which can then be taken up by cells and enter central metabolic pathways. unito.itnih.gov
A key area of research has been the development of methods to efficiently deliver hyperpolarized acetate to biological systems using this compound as a carrier molecule. nih.govresearchgate.net The ester form is generally more cell-permeable than acetate itself. Once inside the cell, non-specific esterases can cleave the ethyl group, releasing hyperpolarized acetate. unito.itnih.gov This in situ generation of hyperpolarized acetate allows for the study of its subsequent metabolic fate. Researchers have demonstrated the cleavage of hyperpolarized ethyl acetate to yield hyperpolarized acetate with significant 13C polarization. researchgate.netnih.gov
Table 2: Polarization Levels in this compound and its Cleavage Product
| Compound | Achieved 13C Polarization | Source(s) |
| This compound | ~1.8% to ~59.1% | nih.govnih.gov |
| Acetate (from cleavage) | ~19.3% to ~20% | researchgate.netnih.gov |
In preclinical studies, hyperpolarized acetate derived from this compound is used to investigate key metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle. nih.govacs.org Acetate is readily converted to acetyl-CoA, which is a primary entry point into the TCA cycle. By tracking the flow of the 13C label from acetate to downstream metabolites of the TCA cycle, such as citrate (B86180) and glutamate, researchers can gain insights into cellular energy metabolism. nih.govacs.org
While direct studies using hyperpolarized this compound are emerging, the principle has been well-established with hyperpolarized acetate itself. nih.govnih.gov The use of ethyl acetate as a delivery vehicle is a promising strategy to enhance the utility of this approach. nih.govresearchgate.net This method holds potential for studying metabolic alterations in various disease models, providing a non-invasive window into cellular function.
In Vitro and Ex Vivo Metabolic Studies
Hyperpolarized this compound serves primarily as a precursor for the production of hyperpolarized [1-13C]acetate, a key metabolite for tracking cellular metabolism. The application of the hyperpolarized acetate generated from this precursor is particularly valuable in in vitro and ex vivo studies, such as in perfused organs and cell cultures. nih.gov These controlled environments allow for the detailed investigation of metabolic fluxes and pool sizes without the complexities of systemic circulation. nih.gov
In such studies, a nonselective pulse-and-acquire sequence is often the ideal method to assess the time-course of the hyperpolarized agent and its metabolic products within the detection volume of the radiofrequency (RF) coil. nih.gov Following the cleavage of the ethyl group from hyperpolarized this compound, the resulting hyperpolarized [1-13C]acetate can be introduced to isolated organs or cell suspensions. nih.gov The metabolic fate of the acetate is then monitored in real time. Acetate is a substrate for acetyl-CoA synthetase, leading to the formation of acetyl-CoA, which subsequently enters metabolic pathways like the tricarboxylic acid (TCA) cycle. The ability to trace the 13C label from acetate into downstream metabolites provides a direct window into cellular energy metabolism. nih.gov
Research has utilized hyperpolarized [1-13C]acetate to probe metabolism in various tissues, including the brain, liver, and muscles, with a particular focus on glia-specific processes in the brain, as acetate is metabolized in glia but not neurons. nih.gov While many advanced studies are conducted in vivo, the foundational understanding and validation of these metabolic pathways are often established through in vitro and ex vivo models. nih.govd-nb.info For example, the conversion of hyperpolarized [1-13C]acetate to [1-13C]acetylcarnitine has been mapped, providing insights into fatty acid metabolism. nih.gov
Development of Advanced Magnetic Resonance Imaging (MRI) Techniques
The transient nature of the hyperpolarized state, which typically lasts for only a few minutes, necessitates the development of advanced and rapid magnetic resonance imaging (MRI) techniques. nih.gov The signal from hyperpolarized 13C-labeled molecules is non-renewable and is consumed with each RF excitation pulse, demanding the use of magnetization-efficient pulse sequences. nih.govmdpi.com this compound, as a source of hyperpolarized acetate, has benefited from and driven progress in these imaging methodologies.
To capture the dynamic metabolic processes enabled by hyperpolarized probes, imaging sequences must acquire data with high temporal and sufficient spatial resolution. mdpi.com This has led to a shift from traditional chemical shift imaging (CSI), which requires many excitations, to more efficient techniques. nih.govmdpi.com
Advanced acquisition trajectories have been developed to cover the data space (k-space) more rapidly. These include:
Echo-Planar Imaging (EPI): Allows for the acquisition of an entire image from a single RF excitation, significantly reducing scan time. nih.govmdpi.com Metabolite-specific EPI using spectral-spatial RF pulses has been shown to achieve greater spatial and temporal resolution compared to CSI. mdpi.com
Spiral Imaging: Another fast imaging technique that traces a spiral path in k-space, enabling rapid data acquisition. nih.gov
Balanced Steady-State Free Precession (bSSFP): This method can achieve superior signal-to-noise ratio (SNR) compared to gradient echo-based sequences. nih.gov
By combining these advanced trajectories with optimized excitation strategies, such as variable flip angles that preserve magnetization of the injected substrate while maximizing signal from the less abundant metabolic products, remarkable imaging capabilities have been achieved. nih.govnih.govmdpi.com These methods have enabled sub-second, sub-millimeter resolved images, allowing for the real-time mapping of molecular distribution and metabolic conversion within organs shortly after injection. nih.govbohrium.comresearchgate.net For instance, studies have demonstrated the ability to acquire metabolic maps with a temporal resolution of 2 seconds. nih.gov This combination of high spatial and temporal resolution is critical for accurately quantifying metabolic rates and observing physiological changes. escholarship.org
This compound is characterized as a precursor to the hyperpolarized contrast agent [1-13C]acetate. The effectiveness of this system depends on achieving a high degree of nuclear spin polarization in the precursor molecule. The primary method used for this is parahydrogen-induced polarization (PHIP), often via a side-arm hydrogenation (SAH) approach. nih.govresearchgate.net
The characterization involves quantifying the 13C polarization level, which directly translates to the signal enhancement in MRI. Researchers have achieved significant polarization levels in the carbonyl carbon of ethyl acetate using PHIP. These high polarization levels are essential for ensuring that sufficient signal remains after the subsequent chemical cleavage of the ethyl group to produce hyperpolarized acetate and its injection for metabolic imaging. nih.govresearchgate.net The development of pulsed NMR methods has been instrumental in efficiently transferring the spin order from parahydrogen to the 13C nucleus, surpassing previous theoretical limits and enabling the rapid generation of these metabolic contrast agents. nih.govresearchgate.net
Below is a table summarizing reported 13C polarization levels achieved for ethyl acetate using different techniques.
| Compound | Polarization Method | Achieved ¹³C Polarization | Magnetic Field | Notes |
| This compound (natural abundance) | Pulsed NMR PHIP (ESOTHERIC sequence) | 59.1 ± 1.4 % | 7 T | Polarization transferred from parahydrogen to the carbonyl carbon. nih.gov |
| Ethyl acetate-d6-1-¹³C | PHIP | 44.5 % | 0.5 T | Achieved at a 50 mM concentration. researchgate.net |
| Ethyl [1-¹³C]acetate | PHIP with Magnetic Field Cycling (MFC) | 0.65 ± 0.05 % | 9.4 T | Comparison study with pulse-sequence transfer. nih.gov |
| Ethyl [1-¹³C]acetate | PHIP with PH-INEPT Pulse Sequence | 0.19 ± 0.02 % | 9.4 T | Polarization transfer performed directly in the high-field magnet. nih.gov |
Theoretical and Computational Studies on Hyperpolarized Ethyl Acetate 1 13c
Quantum Mechanical and Spin Dynamics Simulations of Polarization Transfer
The transfer of nuclear spin polarization from parahydrogen-derived protons to the 1-13C nucleus of ethyl acetate (B1210297) is a complex quantum mechanical process that has been the subject of theoretical modeling and simulation. These studies are crucial for understanding the underlying spin dynamics and optimizing the efficiency of the hyperpolarization process.
One of the primary theoretical approaches involves the use of the full density matrix formalism to simulate the evolution of the spin system. researchgate.net This method allows for a complete description of the spin states and their coherences during the polarization transfer process, which is typically mediated by magnetic field cycling (MFC). researchgate.net Numerical calculations based on the spin density matrix have been used to model the transfer of polarization from the initial singlet state of the two parahydrogen protons to the 13C nucleus. nih.gov
Simulations investigate the dependence of polarization transfer efficiency on various experimental parameters, particularly the strength of the magnetic field used during the transfer. nih.gov For ethyl acetate, numerical calculations have been performed to determine the optimal magnetic field for polarization transfer, and these theoretical predictions show good agreement with experimental data. nih.govresearchgate.net For instance, the experimental dependence of the 13C polarization of ethyl acetate on the magnetic field during MFC has been shown to correspond well with numerical calculations. researchgate.net
The efficiency of polarization transfer from the nascent parahydrogen protons to the 1-13C carbon has been found to be approximately 50% in certain experimental setups. nih.gov This experimental finding is in quantitative agreement with previous theoretical simulations conducted for similar spin systems, such as 2-hydroxyethyl propionate-1-13C, validating the predictive power of these computational models. nih.gov Furthermore, theoretical frameworks have been developed that establish a mathematical equivalence between the polarization transfer mechanisms in Parahydrogen-Induced Polarization (PHIP) and Dynamic Nuclear Polarization (DNP), which may facilitate the development of new, more efficient polarization transfer sequences. arxiv.org Advanced pulse sequences, such as ESOTHERIC, have a theoretical transfer efficiency approaching 100% for converting the 1H two-spin order to the 1-13C site, suggesting that nearly 100% 13C polarization is theoretically possible if relaxation effects are negligible. nih.gov
Modeling of Reaction Mechanisms and Catalytic Pathways
The primary reaction mechanism for producing hyperpolarized ethyl acetate-1-13C is the Parahydrogen-Induced Polarization via Side-Arm Hydrogenation (PHIP-SAH) method. nih.govnih.gov This process involves the catalytic hydrogenation of an unsaturated precursor, vinyl acetate-1-13C, using parahydrogen (p-H2). researchgate.netnih.gov The core of the mechanism is the pairwise addition of the two hydrogen atoms from a p-H2 molecule across the double bond of the vinyl moiety. researchgate.netresearchgate.net This reaction converts vinyl acetate-1-13C into this compound, with the two newly added protons initially retaining the singlet spin order of the parahydrogen molecule. researchgate.net This spin order is the source of the hyperpolarization that is subsequently transferred to the target 13C nucleus. researchgate.netunito.it
The catalytic pathways for this hydrogenation reaction can be broadly categorized into homogeneous and heterogeneous systems.
Homogeneous Catalysis: Initial and many subsequent studies have employed homogeneous catalysts, which are soluble in the reaction medium. A commonly used catalyst is a rhodium complex with a phosphine (B1218219) ligand, such as [Rh(dppb)(NBD)]BF4. researchgate.net These catalysts are effective in organic solvents like methanol-d4 (B120146) or chloroform. unito.itnih.gov For applications requiring an aqueous medium, water-soluble rhodium catalysts have been developed and successfully used to hyperpolarize ethyl acetate in water. researchgate.netnih.gov The main drawback of homogeneous catalysts is the potential for toxicity, which necessitates their careful separation from the final hyperpolarized product before any potential in vivo applications. researchgate.net
Heterogeneous Catalysis: To address the challenge of catalyst removal, heterogeneous catalysts have been investigated. These catalysts are in a different phase from the reaction mixture, typically a solid catalyst in a liquid solution, allowing for easy separation after the reaction. One studied example is the use of TiO2-supported rhodium nanoparticles. nih.gov This approach has successfully produced 13C-hyperpolarized ethyl acetate via the pairwise addition of parahydrogen to vinyl acetate, followed by magnetic field cycling. nih.gov Heterogeneous catalysis represents a significant step toward producing pure, catalyst-free hyperpolarized agents suitable for biomedical applications. nih.gov
Step 1 (Hydrogenation): Vinyl acetate-1-13C reacts with parahydrogen in the presence of a catalyst.
Step 2 (Product Formation): this compound is formed, with the two parahydrogen-derived protons in a singlet spin state.
Step 3 (Polarization Transfer): The spin order is transferred from the protons to the 13C nucleus, typically using magnetic field cycling (MFC). unito.it
Prediction of Hyperpolarization Efficiencies and Relaxation Properties
The efficiency of hyperpolarization and the subsequent relaxation of the polarized state are critical parameters for the application of hyperpolarized this compound. Computational studies aim to predict these properties to guide experimental design and maximize the achievable signal enhancement.
Hyperpolarization Efficiencies: The level of 13C polarization (%P13C) achieved in ethyl acetate is highly dependent on the experimental conditions, including the parahydrogen enrichment, the polarization transfer method, and the precursor molecule used. Theoretical models predict that higher levels of parahydrogen enrichment should lead to proportionally higher polarization. For instance, it has been predicted that using nearly 100% parahydrogen could increase the 13C polarization of ethyl acetate to levels between 20–50%. nih.gov
A significant theoretical and experimental breakthrough involves the use of deuterated precursors. The hydrogenation of perdeuterated vinyl acetate with parahydrogen has been shown to produce hyperpolarized ethyl acetate with a 1H two-spin order approaching 60%. nih.gov Theoretical analysis of polarization transfer sequences like ESOTHERIC suggests a transfer efficiency of nearly 100% from this proton spin order to the 13C nucleus. nih.govnih.gov This leads to an experimentally verified 13C polarization of nearly 60% in the ethyl acetate product. nih.govresearchgate.net
The following table summarizes various experimentally achieved and predicted 13C polarization levels for ethyl acetate under different conditions.
| Precursor | Solvent/Phase | Polarization Method | Achieved/Predicted %P13C | Reference(s) |
| Vinyl acetate-1-13C | Methanol-d4 | PHIP-SAH (50% p-H2) | ~1.8% | nih.gov |
| Vinyl acetate-1-13C | Aqueous | PHIP-SAH (Homogeneous Catalyst) | 2.1% | researchgate.netnih.gov |
| Vinyl acetate-1-13C | Methanol-d4 | PHIP-SAH (Heterogeneous Catalyst) | ~0.035% | nih.gov |
| Ethyl [1-13C]acetate | - | PHIP-SAH (MFC) | 0.65 ± 0.05% | nih.gov |
| Ethyl [1-13C]acetate | - | PHIP-INEPT | 0.19 ± 0.02% | nih.gov |
| Perdeuterated vinyl acetate | - | Pulsed PHIP | ~60% | nih.govresearchgate.net |
| Vinyl acetate-1-13C | - | PHIP-SAH (~100% p-H2) | 20-50% (Predicted) | nih.gov |
Relaxation Properties: The lifetime of the hyperpolarized state is governed by the spin-lattice relaxation time (T1). A long T1 is essential for having sufficient time to administer the hyperpolarized agent and observe its metabolic fate. While specific theoretical predictions for the T1 of this compound are not widely reported, computational pipelines for estimating small-molecule T1 relaxation times are being developed. nih.gov These in silico models apply a hybrid approach using molecular dynamics and quantum mechanics to estimate T1 values, which can then be matched with empirical data. nih.gov Such predictive tools are invaluable for screening potential hyperpolarized probes, as they can identify molecules with poor relaxation properties early in the development process. nih.gov
The study of relaxation dynamics is crucial, as polarization can be lost during the various steps of the hyperpolarization experiment, such as during sample transfer and chemical transformations. unito.it The T1 values are known to be dependent on the magnetic field strength, and understanding this relationship is important for optimizing the entire process from polarization to detection. nih.gov Favorable relaxation dynamics, where the polarization build-up time is significantly shorter than the decay time, are key to achieving high levels of polarization. mdpi.com
Challenges and Future Research Directions
Overcoming Limitations in Polarization Lifetime (T1 Relaxation)
A significant hurdle for hyperpolarized molecules is the finite lifetime of the hyperpolarized state, which is governed by the spin-lattice relaxation time (T1). The signal enhancement gained through hyperpolarization decays exponentially with a time constant T1, which is typically on the order of seconds to a few minutes for 13C nuclei. For hyperpolarized [1-13C]acetate, the T1 relaxation time can be around 41 seconds in solution, but this can decrease significantly in an in vivo environment to as low as 14 seconds. nih.govnih.gov
One of the primary strategies to extend this lifetime is through isotopic substitution. Replacing protons (¹H) with deuterium (B1214612) (²H) in the molecule can significantly reduce the relaxation pathways for the 13C nucleus, thereby prolonging its T1. For instance, studies using perdeuterated vinyl acetate (B1210297) to produce hyperpolarized ethyl acetate-d6 have demonstrated a longitudinal two-spin order relaxation time (a precursor state to the observable magnetization) of approximately 100 seconds. nih.gov This extension of the polarization lifetime is crucial for allowing sufficient time for the administration of the hyperpolarized agent and the subsequent observation of its metabolic conversion in vivo.
Future research will likely focus on synthesizing and testing novel deuterated and selectively labeled versions of ethyl acetate precursors to further minimize relaxation and maximize the observational window for metabolic processes.
Development of Novel Catalyst Systems for Aqueous Phase Hydrogenation
The production of hyperpolarized Ethyl acetate-1-13C for biomedical applications often utilizes parahydrogen-induced polarization (PHIP). This process involves the catalytic hydrogenation of a precursor molecule, typically vinyl acetate-1-13C, with parahydrogen. A critical area of research is the development of catalysts that are efficient in aqueous media, which is necessary for creating biocompatible solutions.
Two main types of catalysts have been explored:
Homogeneous Catalysts : Water-soluble rhodium complexes have been successfully used for the hydrogenation of vinyl acetate and other precursors in the aqueous phase. nih.govacs.org These catalysts operate in the same phase as the substrate, often leading to high reaction rates. For example, a 2.1% 13C polarization was achieved for ethyl acetate in an aqueous phase using a homogeneous water-soluble rhodium catalyst. nih.govacs.org
Heterogeneous Catalysts : To address the challenge of removing the catalyst from the final solution, researchers have developed solid-supported catalysts. A rhodium on titanium dioxide (Rh/TiO2) catalyst has been shown to be effective for the aqueous phase hydrogenation of vinyl acetate-1-13C. scispace.com This approach opens up the possibility of producing catalyst-free solutions of hyperpolarized this compound by simple filtration, which is a significant advantage for in vivo applications. scispace.com This heterogeneous system yielded a 14-fold signal enhancement of the 13C signal. scispace.com
Future work is aimed at designing more robust and efficient heterogeneous catalysts that can be easily separated from the product solution, maximizing both polarization and purity for biomedical use. scispace.comresearchgate.net
Table 1: Catalyst Systems for Aqueous Phase Hydrogenation of Vinyl Acetate-1-13C
| Catalyst Type | Specific Catalyst | Phase | Key Findings | Reference |
|---|---|---|---|---|
| Homogeneous | Water-soluble Rhodium complex | Aqueous | Achieved 2.1% 13C polarization for ethyl acetate. | nih.gov, acs.org |
| Heterogeneous | Rhodium on Titanium Dioxide (Rh/TiO2) | Aqueous | Produced strong hyperpolarization with easy catalyst removal; 14-fold 13C signal enhancement. | scispace.com |
Strategies for Enhancing Polarization Transfer Efficiency
After the hydrogenation reaction with parahydrogen, the spin order from the parahydrogen-derived protons must be efficiently transferred to the target 13C nucleus. The efficiency of this transfer is a critical determinant of the final 13C polarization level.
Several methods have been developed and optimized for this purpose:
Magnetic Field Cycling (MFC) : This is a common technique where the magnetic field is rapidly changed to facilitate the transfer of polarization from the protons to the heteronucleus. nih.govnih.gov By cycling the magnetic field from the Earth's field to near-zero field and back, the spin interactions can be manipulated to promote the transfer to the 13C nucleus. scispace.comnih.gov This method has been successfully applied to this compound, making it possible to polarize the carbonyl carbon. unito.itunito.it
Pulse Sequences (RF-based methods) : Advanced radiofrequency (RF) pulse sequences, performed at a high magnetic field, offer a more controlled and potentially more efficient means of polarization transfer. Sequences like PH-INEPT (Parahydrogen-based Insensitive Nuclei Enhanced by Polarization Transfer) and ESOTHERIC have been employed. nih.gov The ESOTHERIC sequence, in particular, has demonstrated nearly 100% transfer efficiency, leading to exceptionally high polarization levels. nih.gov In one study, the use of ESOTHERIC on the hydrogenation product of perdeuterated vinyl acetate resulted in close to 60% 13C polarization for the carbonyl carbon in ethyl acetate. nih.govnih.gov
The primary challenge with RF-based methods is that their efficiency depends on the J-coupling values between the protons and the target 13C nucleus, which are relatively small in the case of this compound. nih.gov Future research is focused on designing new pulse sequences and optimizing existing ones to maximize transfer efficiency despite these small coupling constants.
Table 2: Polarization Transfer Efficiency for this compound
| Transfer Method | Achieved 13C Polarization | Notes | Reference |
|---|---|---|---|
| Magnetic Field Cycling (MFC) | ~2.1% (in aqueous solution) | A widely used, instrumentally simpler method. | nih.gov, acs.org |
| PH-INEPT Pulse Sequence | 0.19 ± 0.02% | High-field RF method; efficiency limited by small J-couplings. | nih.gov |
| ESOTHERIC Pulse Sequence | ~59% (on deuterated substrate) | Highly efficient, achieving near 100% transfer. | nih.gov, nih.gov |
Expansion of Hyperpolarized 13C Probes for Diverse Research Questions
While hyperpolarized [1-13C]pyruvate is the most studied probe for metabolic imaging, there is a strong impetus to develop and validate new probes to investigate a wider range of biological questions. nih.gov Hyperpolarized [1-13C]acetate, produced from this compound, is a prime candidate in this expansion. nih.govacs.org
Acetate plays a distinct role in metabolism compared to pyruvate (B1213749). It is a key substrate for acetyl-CoA synthesis and is involved in fatty acid synthesis and energy production. This makes hyperpolarized [1-13C]acetate a valuable tool for investigating diseases characterized by altered lipid metabolism and fuel utilization. nih.gov
Specific research areas where hyperpolarized this compound (as a precursor to acetate) can provide novel insights include:
Oncology : Probing acetate metabolism can offer a window into tumor cell proliferation and biosynthesis, complementing information gained from pyruvate. nih.govacs.org
Neurobiology : Acetate is one of the few metabolites, aside from glucose, that can be directly utilized as an energy source by the brain. nih.gov Hyperpolarized [1-13C]acetate could therefore be used to study brain energy metabolism in health and in neurological disorders. nih.gov
The development of this compound as a robust hyperpolarized probe is a key step in moving beyond pyruvate to address a more diverse set of research questions in metabolism and disease. nih.govnih.gov
Integration with Other Advanced Analytical Techniques
To gain a more complete understanding of complex biological systems, there is a growing trend towards integrating hyperpolarized 13C MRI with other analytical and imaging modalities. nih.gov This multimodal approach allows researchers to correlate metabolic information with anatomical, physiological, and other molecular data.
For instance, a multimodal imaging protocol could involve:
Conventional ¹H MRI : Provides high-resolution anatomical images, which serve as a reference for localizing the metabolic activity observed with hyperpolarized 13C imaging. nih.gov
¹H MR Spectroscopy (MRS) : Measures the steady-state concentrations of various metabolites, offering a complementary view to the dynamic flux information provided by the hyperpolarized experiment. nih.gov
Optical Imaging : In preclinical studies, techniques like fluorescence imaging can be combined with hyperpolarized MRI to track specific cell populations or molecular events simultaneously. nih.gov
The implementation of a comprehensive multimodal ¹H/HP-¹³C imaging protocol has been proposed for monitoring patients with glioma, demonstrating the clinical potential of this integrated approach. nih.gov Future directions will involve refining these integrated protocols and developing advanced data analysis techniques to fuse the information from different modalities, providing a more holistic picture of the tissue microenvironment in disease.
Conclusion
Summary of Key Advancements in Ethyl Acetate-1-13C Research
Research on this compound has evolved from its foundational use as a simple metabolic tracer to a sophisticated tool in advanced spectroscopy. The most significant advancement lies in the development of hyperpolarization methods, particularly PHIP-SAH. nih.gov This innovation has transformed the compound from a passive probe detectable in vitro to an active imaging agent capable of visualizing metabolic processes in vivo in real time. researchgate.net The ability to achieve high levels of ¹³C polarization opens the door for ultra-fast molecular imaging, providing unprecedented insights into cellular metabolism. nih.gov
Broader Impact on Chemical Biology, Catalysis, and Magnetic Resonance Spectroscopy
The impact of this compound and related labeled compounds is substantial. In chemical biology, it provides a window into the intricate workings of cellular metabolism, helping to unravel the complexities of health and disease. nih.gov For catalysis, it remains a fundamental tool for deciphering reaction mechanisms, which is essential for designing more efficient and selective catalysts. mdpi.com In the field of magnetic resonance, the advent of hyperpolarized this compound is revolutionizing what is possible, pushing the boundaries of sensitivity and enabling the transition from static structural analysis to dynamic metabolic imaging. nih.gov This convergence of chemistry, biology, and physics promises to accelerate discoveries and potentially lead to new diagnostic tools.
Q & A
Q. How is Ethyl Acetate-1-¹³C synthesized, and what factors influence isotopic purity?
Ethyl acetate-1-¹³C is synthesized via esterification of sodium acetate-1-¹³C with triethyl phosphate under controlled thermal conditions (176–180°C). Key factors include:
- Reagent purity : Sodium acetate-1-¹³C must be pre-dried (110°C under vacuum) to avoid side reactions .
- Reaction monitoring : Distillation at 76–78°C ensures removal of unreacted precursors, yielding >90% product. Subsequent vacuum distillation achieves 92% purity by eliminating residual triethyl phosphate .
- Isotopic integrity : Use of high-purity ¹³C-labeled sodium acetate (≥99 atom% ¹³C) minimizes isotopic dilution .
Q. What analytical techniques are critical for characterizing Ethyl Acetate-1-¹³C?
- NMR Spectroscopy : ¹³C NMR confirms isotopic labeling at the carbonyl carbon (δ ~170 ppm) and distinguishes between natural-abundance and labeled species .
- Mass Spectrometry : High-resolution MS (e.g., GC-MS) verifies molecular weight (89.10 g/mol) and isotopic enrichment (M+1 peak) .
- Physicochemical assays : Boiling point (76–77°C), density (0.912 g/mL at 25°C), and refractive index (n²⁰/D 1.372) ensure consistency with unlabeled ethyl acetate .
Q. What safety protocols are essential for handling Ethyl Acetate-1-¹³C in research?
- Flammability : Store in explosion-proof refrigerators (flash point: -3°C) and avoid open flames .
- Ventilation : Use fume hoods during synthesis or evaporation to limit inhalation exposure (TLV: 400 ppm) .
- Waste disposal : Collect isotopic waste separately to prevent cross-contamination with natural-abundance compounds .
Advanced Research Questions
Q. How does Ethyl Acetate-1-¹³C enhance parahydrogen-induced polarization (PHIP) in metabolic imaging?
PHIP leverages pairwise parahydrogen (p-H₂) addition to vinyl acetate-1-¹³C, producing hyperpolarized (HP) ethyl acetate-1-¹³C. Key steps include:
- Catalytic hydrogenation : Rh/TiO₂ (23.2 wt%) in D₂O enables efficient polarization transfer from p-H₂-derived protons to ¹³C nuclei, achieving ~14-fold ¹³C NMR signal enhancement .
- Magnetic field cycling (MFC) : Post-hydrogenation, adiabatic field sweeps (e.g., 0–50 mT) optimize polarization transfer efficiency, yielding ~0.011% ¹³C polarization .
- Applications : HP ethyl acetate-1-¹³C tracks real-time metabolism in liver and brain studies via dynamic ¹³C MRI .
Q. How do magnetic field cycling parameters influence polarization transfer efficiency?
- Sweep duration : Longer sweeps (>10 s) improve adiabaticity but risk T₁ relaxation losses. Optimal durations balance polarization transfer (e.g., 5–10 s) .
- Amplitude and step size : Zero-crossing sweeps (e.g., ±50 mT) enhance ¹³C polarization by aligning spin states, while step sizes <1 mT minimize non-adiabatic transitions .
- Reproducibility : Automated pulse-programmable MFC reduces experimental variability, achieving <5% deviation in polarization levels .
Q. Why do experimental polarization levels of Ethyl Acetate-1-¹³C deviate from theoretical predictions?
Theoretical models (e.g., density matrix simulations) predict near-100% polarization, but experimental values (~1%) are limited by:
- Relaxation losses : T₁ relaxation during MFC reduces retained polarization. Shielding (<1 μT residual field) and cryogenic probes mitigate this .
- Catalyst inefficiency : Rh/TiO₂ may retain adsorbed H₂, reducing available p-H₂ for pairwise addition. Pre-treatment with H₂ improves catalyst activity .
- Spin-system symmetry : Ethyl acetate’s asymmetric spin system (vs. fumarate) complicates polarization transfer, requiring tailored MFC protocols .
Q. How can researchers optimize heterogeneous catalysts for Ethyl Acetate-1-¹³C hydrogenation?
- Metal loading : Higher Rh loading (e.g., 23.2 wt%) increases active sites, enhancing reaction rates and polarization yield .
- Support material : TiO₂ stabilizes Rh nanoparticles, improving durability over 10+ cycles .
- Solvent choice : D₂O reduces proton-driven relaxation, extending ¹³C polarization lifetime (T₁ ~60 s) .
Q. What methodologies address discrepancies in metabolic flux data from HP Ethyl Acetate-1-¹³C?
- Dynamic NMR : Time-resolved ¹³C spectra (1–5 s resolution) differentiate enzymatic conversion (e.g., acetyl-CoA synthetase) from background hydrolysis .
- Control experiments : Co-injecting unlabeled acetate validates isotopic specificity .
- Kinetic modeling : Compartmental models (e.g., two-site exchange) quantify hepatic vs. cerebral uptake rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
